
DA-CE phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DA-CE phosphoramidite involves the protection of the 5’-hydroxyl group of deoxyadenosine with a dimethoxytrityl group, followed by the protection of the amino group with a benzoyl group. The 3’-hydroxyl group is then converted to a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite .
Industrial Production Methods
In industrial settings, this compound is produced under controlled conditions to ensure high purity and performance. The process typically involves the use of automated synthesizers, which carry out the repetitive cycles of deblocking, coupling, capping, and oxidation required for oligonucleotide synthesis .
Análisis De Reacciones Químicas
Types of Reactions
DA-CE phosphoramidite undergoes several types of reactions during oligonucleotide synthesis:
Detritylation: Removal of the dimethoxytrityl group to expose the 5’-hydroxyl group.
Coupling: Formation of a phosphite triester linkage between the 3’-hydroxyl group of the incoming nucleoside and the 5’-hydroxyl group of the growing oligonucleotide chain.
Capping: Inactivation of unreacted 5’-hydroxyl groups to prevent chain termination.
Oxidation: Conversion of the phosphite triester to a more stable phosphate triester
Common Reagents and Conditions
Detritylation: Typically performed using trichloroacetic acid in dichloromethane.
Coupling: Activated by tetrazole or other activators such as 4,5-dicyanoimidazole.
Capping: Acetic anhydride and N-methylimidazole are commonly used.
Oxidation: Iodine in water and pyridine is used to oxidize the phosphite triester
Major Products Formed
The primary product formed from these reactions is the desired oligonucleotide sequence, with each cycle adding one nucleotide to the growing chain .
Aplicaciones Científicas De Investigación
DA-CE phosphoramidite is extensively used in various scientific research applications:
Chemistry: Synthesis of custom DNA sequences for research and development.
Biology: Creation of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine: Development of antisense oligonucleotides and other therapeutic nucleic acids.
Industry: Production of synthetic genes and other nucleic acid-based products .
Mecanismo De Acción
The mechanism of action of DA-CE phosphoramidite involves the sequential addition of nucleotides to a growing oligonucleotide chain. The compound’s phosphoramidite group reacts with the 5’-hydroxyl group of the preceding nucleotide, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphate triester, completing the addition of one nucleotide to the chain .
Comparación Con Compuestos Similares
Similar Compounds
3’-dA-CE Phosphoramidite: Similar in structure but with the 3’-hydroxyl group protected.
Nucleoside Phosphoramidites: General class of compounds used in oligonucleotide synthesis, including those derived from other nucleosides such as deoxyguanosine and deoxycytidine
Uniqueness
DA-CE phosphoramidite is unique due to its specific use in the synthesis of deoxyadenosine-containing oligonucleotides. Its benzoyl protecting group provides stability during synthesis, reducing the risk of depurination and ensuring high-quality oligonucleotide products .
Propiedades
Fórmula molecular |
C47H52N7O7P |
|---|---|
Peso molecular |
857.9 g/mol |
Nombre IUPAC |
N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1 |
Clave InChI |
GGDNKEQZFSTIMJ-PVYRJWNMSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


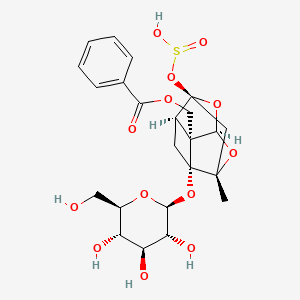

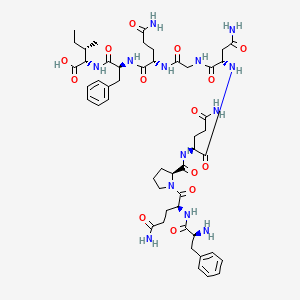
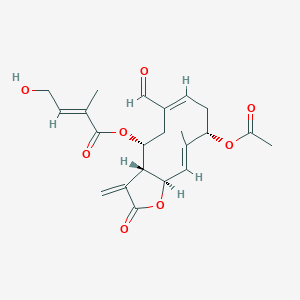
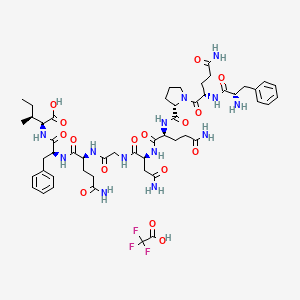
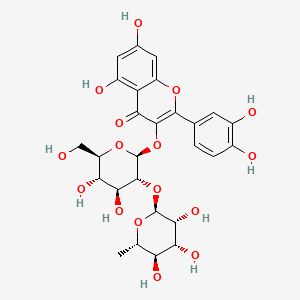
![N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B10831723.png)
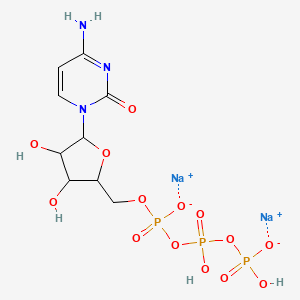
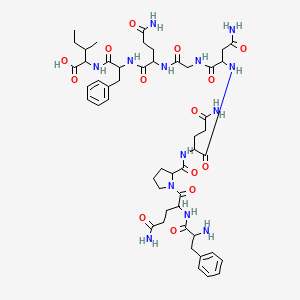
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831735.png)
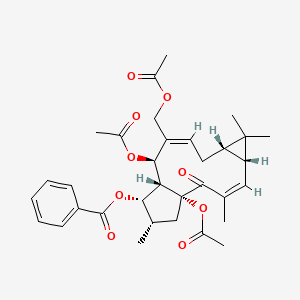
![(3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10831751.png)
![(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane](/img/structure/B10831778.png)
![[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;methane](/img/structure/B10831786.png)
